5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol
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Overview
Description
5-Chloro-7-methylbicyclo[420]octa-1(6),2,4-trien-7-ol is a bicyclic compound characterized by a unique structure that includes a chlorine atom and a methyl group attached to a bicyclo[420]octa-1(6),2,4-triene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methylbicyclo[4.2.0]octa-1(6),2,4-triene and a chlorinating agent.
Chlorination: The chlorination step involves the introduction of a chlorine atom to the bicyclic ring system. This can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Hydroxylation: The hydroxylation step introduces a hydroxyl group (-OH) to the compound. This can be accomplished using reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of 5-chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one.
Reduction: Formation of 7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol.
Substitution: Formation of 5-azido-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol.
Scientific Research Applications
5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
- 5-Methoxy-7-methylbicyclo[4.2.0]octa-1,3,5-trien-7-ol
- 4-Methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one
Uniqueness
5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and hydroxyl groups provide versatile sites for further chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9ClO |
---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
5-chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol |
InChI |
InChI=1S/C9H9ClO/c1-9(11)5-6-3-2-4-7(10)8(6)9/h2-4,11H,5H2,1H3 |
InChI Key |
DZRZXHWANXITLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C1C(=CC=C2)Cl)O |
Origin of Product |
United States |
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